6-脱甲基 6-O-苄基罂粟碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

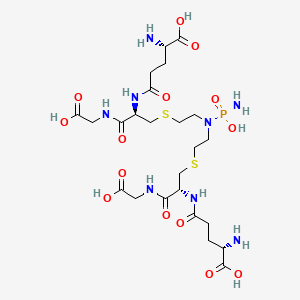

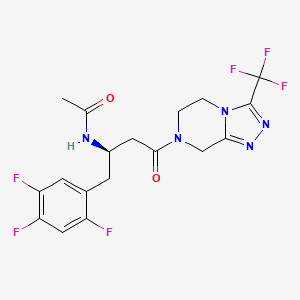

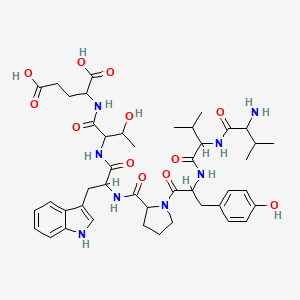

6-Demethyl 6-O-Benzyl Papaverine is a biochemical used for proteomics research . It has the molecular formula C26H25NO4 and a molecular weight of 415.48 .

Molecular Structure Analysis

The molecular structure of 6-Demethyl 6-O-Benzyl Papaverine consists of 26 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

6-Demethyl 6-O-Benzyl Papaverine has a molecular weight of 415.48 . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the search results.科学研究应用

Enzyme Catalysis in Biotechnology

6-Demethyl 6-O-Benzyl Papaverine: has been utilized in enzyme catalysis, particularly in the regio-selective demethylation of papaverine. This process is facilitated by the enzyme CYP105D1, which has shown potential in the efficient synthesis of 6-O-demethyl-papaverine . The development of a whole-cell biocatalytic system using this enzyme could revolutionize the production of demethylated papaverine derivatives, which are less cytotoxic and could serve as new drug candidates .

Pharmacological Research

In pharmacology, 6-Demethyl 6-O-Benzyl Papaverine is being explored for its potential as a lead compound in drug development. Its ability to increase cGMP and cAMP levels in smooth muscle and block calcium channels makes it a promising candidate for further pharmacological studies . Additionally, its selective inhibition of human prostate cancer cell growth highlights its potential as an anti-tumor agent .

Drug Development and Synthesis

The compound’s role in drug development is significant due to its less cytotoxic nature compared to papaverine. Current research is focused on overcoming the challenges in its synthetic production, which is crucial for investigating its pharmacological activities . The use of biocatalysts like CYP105D1 in the synthesis process represents a significant advancement in this field .

Medical Research Applications

Medical research into 6-Demethyl 6-O-Benzyl Papaverine is ongoing, with studies exploring its metabolites and their biological activities. The compound’s derivatives have been subjected to microbial transformation studies to understand their range of biological activities and potential therapeutic applications .

Therapeutic Applications

While specific therapeutic applications of 6-Demethyl 6-O-Benzyl Papaverine are still under investigation, its parent compound, papaverine, and its metabolites have been used as biomarkers to improve the detection time of heroin use . This indicates the potential for 6-Demethyl 6-O-Benzyl Papaverine to be used in similar applications or as a basis for developing new therapeutic agents.

Proteomics Research

This compound is also a valuable biochemical for proteomics research, where it is used to study protein expressions and modifications. Its availability from suppliers like Santa Cruz Biotechnology underscores its importance in research settings .

安全和危害

作用机制

Target of Action

The primary target of 6-Demethyl 6-O-Benzyl Papaverine is the smooth muscle cells . It acts on these cells to cause relaxation, which is particularly beneficial in conditions involving spasms .

Mode of Action

6-Demethyl 6-O-Benzyl Papaverine, similar to Papaverine, is a nonxanthine phosphodiesterase inhibitor . It increases the levels of cAMP and cGMP in smooth muscle cells . These cyclic nucleotides play a crucial role in the regulation of smooth muscle tone. By increasing their levels, the compound causes relaxation of the smooth muscle .

Biochemical Pathways

The compound’s action affects the phosphodiesterase pathway . Phosphodiesterases are enzymes that break down cAMP and cGMP. By inhibiting these enzymes, 6-Demethyl 6-O-Benzyl Papaverine increases the levels of cAMP and cGMP, leading to smooth muscle relaxation .

Result of Action

The primary result of the compound’s action is the relaxation of smooth muscle . This can alleviate spasms in various parts of the body, including the vascular system and the gastrointestinal tract .

Action Environment

Environmental factors can influence the action of 6-Demethyl 6-O-Benzyl Papaverine. For instance, the compound’s efficacy can be affected by the presence of other substances that also affect cAMP and cGMP levels. Additionally, the compound’s stability could be influenced by factors such as pH and temperature .

属性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-phenylmethoxyisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-28-23-10-9-19(14-24(23)29-2)13-22-21-16-25(30-3)26(15-20(21)11-12-27-22)31-17-18-7-5-4-6-8-18/h4-12,14-16H,13,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWVGHNWGXLEGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747463 |

Source

|

| Record name | 6-(Benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18813-62-2 |

Source

|

| Record name | 6-(Benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)

![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)